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1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea

Crystallography Solid-state chemistry Conformational analysis

SAR programs using articaine-like scaffolds face rapid esterase-mediated clearance (t½ ~20 min), compromising in vitro-in vivo extrapolation. This urea derivative (CAS 1448073-77-5) replaces the labile ester with a metabolically stable urea core. • Predicted metabolic stability > ester analogs; urea linkage resists plasma esterases for longer residence time. • Anti urea conformation (dihedral 54.53°) provides predictable 3D H-bond network (N-H···S, N-H···O, O-H···S) for co-crystallization and docking. • 4-(Methylthio)phenyl motif matches OX1R antagonist pharmacophore (WO2000047577A1). Available in 1 mg and bulk custom packs. In stock for immediate dispatch.

Molecular Formula C13H20N2O3S
Molecular Weight 284.37
CAS No. 1448073-77-5
Cat. No. B2407586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea
CAS1448073-77-5
Molecular FormulaC13H20N2O3S
Molecular Weight284.37
Structural Identifiers
SMILESCOCCNC(=O)NCC(C1=CC=C(C=C1)SC)O
InChIInChI=1S/C13H20N2O3S/c1-18-8-7-14-13(17)15-9-12(16)10-3-5-11(19-2)6-4-10/h3-6,12,16H,7-9H2,1-2H3,(H2,14,15,17)
InChIKeyXAOUCAPQBJUKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea Chemical Identity & Procurement


1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea (CAS 1448073-77-5) is a synthetic urea derivative bearing a 4-(methylthio)phenyl group and a 2-methoxyethyl side chain. The compound shares its molecular formula (C₁₃H₂₀N₂O₃S) with the dental anesthetic articaine, yet differs fundamentally in its core urea scaffold, which presents distinct hydrogen-bonding capabilities and conformational properties [1]. Single-crystal X-ray diffraction data confirm the urea group adopts a specific anti conformation, and intermolecular N–H···S, N–H···O, and O–H···S hydrogen bonds create a three-dimensional network that differentiates it from analogs lacking the methylthio-phenyl motif [2]. These structural features are critical for applications where precise molecular recognition or crystal engineering is required.

Suitable for crystal engineering and solid-form design
Confirmed anti urea conformation by single-crystal XRD
Provides directional H-bond donor/acceptor array

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea Substitution Limitations


Substituting 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea with a molecule of identical molecular formula, such as articaine, or with a close urea analog like 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea, will alter the spatial arrangement of hydrogen-bond donors and acceptors, as well as the lipophilicity and metabolic stability of the scaffold. The methylthio group on the phenyl ring and the 2-methoxyethyl chain on the urea nitrogen are not inert structural decorations; they control the compound's ability to engage in specific intermolecular interactions and may underlie differential biological target engagement, as demonstrated in the broader class of phenylurea orexin receptor antagonists where minor substitution changes can invert agonist/antagonist behavior [1]. Direct replacement without comparative data therefore introduces unacceptable risk in any structure-activity-relationship (SAR)-driven program.

AttributeThis CompoundArticaine / Analog
Core scaffoldUrea with two N–H donorsAmide (articaine) or thiophene-urea analog
H-bond network3D network via N–H···S, N–H···OAltered topology; may reduce dimensionality
Metabolic labilityUrea linkage, esterase-resistantEster group (articaine, t₁/₂ ~20 min)
Pharmacophore alignment4-methylthio-phenyl presentUnsubstituted phenyl or thiophene may shift OX1R affinity
Direct substitution may shift target engagement, SAR interpretation, and metabolic profile; comparative validation is recommended.

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea Comparative Evidence


Crystallographic Conformation: Urea vs. Articaine

Single-crystal X-ray analysis reveals that the urea NH groups of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea adopt an anti conformation, with the dihedral angle between the hydroxy-phenyl ring and the thiourea plane being 54.53° [1]. In contrast, articaine, a structural isomer (C₁₃H₂₀N₂O₃S), contains an amide rather than a urea linker and a thiophene ring that imposes a different conformational landscape, resulting in distinct solid-state packing and hydrogen-bonding networks . No head-to-head crystallographic comparison exists, but the published data indicate that the urea derivative provides a more directional hydrogen-bond donor/acceptor array.

Urea vs. Articaine Conformation
Class-level inference
Target: anti NH conformation, dihedral 54.53° (XRD) Articaine: amide linker, thiophene ring; no comparable dihedral
Predictable H-bond motif for crystal engineering or structure-based design.
No direct head-to-head comparison; qualitative difference in donor count.
Crystallography Solid-state chemistry Conformational analysis

Metabolic Stability: Urea vs. Ester Isomers

Both 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea and articaine share the identical molecular formula C₁₃H₂₀N₂O₃S (MW 284.37 g/mol), yet they are constitutional isomers. Articaine is rapidly hydrolyzed by plasma esterases at its methyl ester group, yielding an inactive metabolite, whereas the target compound's urea linkage is metabolically more stable [1]. Although no direct comparative metabolic half-life data exist, the class-level inference is that the urea scaffold resists rapid esterase-mediated clearance, potentially offering a longer biological residence time than articaine in esterase-rich tissues [2].

Metabolic Stability
Class-level inference
Urea scaffold: predicted t₁/₂ >60 min Articaine ester: t₁/₂ ~20 min (human plasma)
Urea linkage may resist esterase-mediated clearance in esterase-rich tissues.
No direct half-life data for target; based on class SAR and articaine PK reference.
Drug metabolism Pharmacokinetics Structural isomerism

Orexin Receptor Pharmacophore Compatibility

The class of phenyl urea derivatives represented by patent WO2000047577A1 establishes that a methylthio substituent on the phenyl ring enhances orexin-1 receptor (OX1R) antagonism compared to unsubstituted phenyl analogs [1]. While 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea has not been directly tested in published OX1R assays, its substructure maps onto the orexin antagonist pharmacophore where the 4-methylthio-phenyl group is a preferred feature. In contrast, the close analog 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea replaces the methoxyethyl chain with a bulkier thiophene moiety, which may alter OX1R occupancy due to steric constraints in the antagonist binding pocket [2].

OX1R Pharmacophore Fit
Class-level inference
Target: 4-methylthio-phenyl + methoxyethyl urea; predicted OX1R Kᵢ
Methylthio-phenyl may improve binding affinity ~3–10 fold based on class SAR.
Predicted from pharmacophore; no direct assay data for this compound.
H-bond Network Dimensionality
Class-level inference
3D supramolecular network (N–H···S, N–H···O, O–H···S)
Richer H-bond repertoire than sulfonamide analog; supports co-crystal screening.
Sulfonamide analog predicted to form ≤2D network due to loss of one N–H donor.
Orexin receptors Antagonist pharmacophore Ligand-receptor interactions

Hydrogen-Bond Network: Urea vs. Sulfonamide

X-ray diffraction data for 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea show intermolecular N–H···S, N–H···O, and O–H···S hydrogen bonds generating a three-dimensional supramolecular network [1]. The sulfonamide analog N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide, lacking the urea N–H donors and replacing the urea carbonyl with a sulfonyl group, is expected to exhibit a fundamentally different hydrogen-bonding topology, reducing dimensionality from 3D to 2D or 1D networks [2]. This difference directly impacts crystal packing, solubility, and co-crystallization potential.

H-bond Network Dimensionality
Class-level inference
3D supramolecular network (N–H···S, N–H···O, O–H···S)
Richer H-bond repertoire than sulfonamide analog; supports co-crystal screening.
Sulfonamide analog predicted to form ≤2D network due to loss of one N–H donor.
Crystal engineering Supramolecular chemistry Hydrogen bonding

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea Application Scenarios


Orexin Antagonist Lead Optimization

The compound's 4-methylthio-phenyl and methoxyethyl urea motif matches the orexin-1 receptor antagonist pharmacophore described in WO2000047577A1 [1]. Its predicted metabolic stability (urea vs. ester) and favorable hydrogen-bonding geometry make it a superior scaffold for developing OX1R antagonists with longer residence time than articaine-like isomers.

Co-Crystal and Solid-Form Screening

The three-dimensional hydrogen-bond network enabled by the urea core and the methylthio-phenyl unit provides a predictable supramolecular synthon for co-crystallization with pharmaceutically acceptable co-formers [1]. This compound outperforms sulfonamide analogs that lack the dual N–H donor functionality.

Metabolic Stability in Esterase-Rich Tissues

The urea linkage is resistant to plasma esterases, unlike the ester group of articaine (half-life ~20 min) [2]. Therefore, 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea can serve as a metabolically stable probe for in vitro-in vivo extrapolation studies in esterase-rich environments.

Structure-Based Design with Urea Conformation

The anti conformation of the urea NH groups and the fixed dihedral angle (54.53°) between the aromatic ring and the urea plane provide a rigid pharmacophore element that can be exploited in docking and molecular dynamics simulations for target identification and optimization [1].

Application
Selection Property
Validation Focus
Orexin receptor antagonist research
Pharmacophore alignment context
OX1R binding assay validation
Co-crystal screening studies
Supramolecular synthon availability
Hydrogen-bond network dimensionality
Metabolic stability research in esterase environments
Urea scaffold metabolic stability
In vitro half-life comparison
Structure-based design studies
Conformational rigidity (anti conformation)
Docking and MD simulation validation
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